N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C26H22N4O5S and its molecular weight is 502.55. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Inhibition
- Research has identified compounds structurally similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Such compounds have shown efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Anticancer Activity
- Co(II) complexes with structural similarities have been synthesized and evaluated for their fluorescence properties and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
- A series of substituted benzamides, structurally related, have been designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent activity (Ravinaik et al., 2021).
Monoclonal Antibody Production
- In the context of biotechnology, related compounds have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery holds potential for enhancing the supply of crucial medications (Aki et al., 2021).
Environmental Applications
- Research involving similar structures includes the development of magnetic nanoadsorbents for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes, highlighting potential environmental cleanup applications (Zargoosh et al., 2015).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S/c1-34-19-10-11-20(35-2)24-23(19)28-26(36-24)29(15-17-5-3-4-14-27-17)25(33)16-6-8-18(9-7-16)30-21(31)12-13-22(30)32/h3-11,14H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLHNPQPZFPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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